molecular formula C15H16N2O3S2 B2446256 3-(3-Methoxyphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole CAS No. 831198-83-5

3-(3-Methoxyphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole

Cat. No. B2446256
CAS RN: 831198-83-5
M. Wt: 336.42
InChI Key: ZTMPSYJTWZSYQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methoxyphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole is a chemical compound that belongs to the class of pyrazole derivatives. It has been studied extensively for its potential applications in the field of medicinal chemistry due to its unique chemical structure and diverse biological activities.

Scientific Research Applications

Synthesis and Applications in Heterocyclic Chemistry

Dihydropyrazoles, including compounds structurally related to "3-(3-Methoxyphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole", are subjects of interest in heterocyclic chemistry due to their potential biological activities. Research efforts have focused on developing efficient synthetic routes for these compounds, employing various catalysts and conditions to improve yields and selectivity. For example, disulfonic acid imidazolium chloroaluminate has been used as a catalyst for the synthesis of pyrazoles, highlighting the importance of catalyst choice in the synthesis of complex organic compounds (Moosavi‐Zare et al., 2013).

Antimicrobial and Antiviral Activities

Some pyrazole derivatives have shown promising antimicrobial and antiviral activities, suggesting potential applications in developing new therapeutic agents. Studies have synthesized novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety, with some compounds demonstrating significant antimicrobial properties (Darwish et al., 2014). Additionally, pyrazoline-based thiazolidinones have been explored for their anticancer and antiviral activities, indicating the potential of pyrazole derivatives in medicinal chemistry (Havrylyuk et al., 2013).

Corrosion Inhibition

Research has also highlighted the utility of pyrazole derivatives in industrial applications, such as corrosion inhibition. Pyranopyrazole derivatives have been evaluated for their effectiveness in preventing mild steel corrosion in acidic solutions, with studies showing high inhibition efficiency, which could have implications for material preservation and industrial maintenance (Yadav et al., 2016).

properties

IUPAC Name

3-(3-methoxyphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c1-20-12-6-3-5-11(9-12)14-10-13(15-7-4-8-21-15)16-17(14)22(2,18)19/h3-9,14H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMPSYJTWZSYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CC(=NN2S(=O)(=O)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methoxyphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.